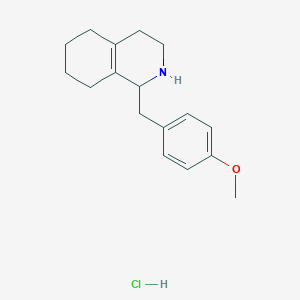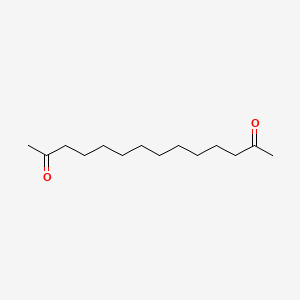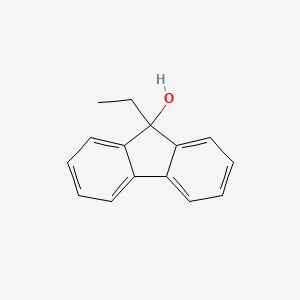
Isoxazole, 5-(4-fluorophenyl)-3-methyl-
Vue d'ensemble
Description
Isoxazole, 5-(4-fluorophenyl)-3-methyl- is a heterocyclic compound that features a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a fluorophenyl group at the 5-position and a methyl group at the 3-position makes this compound particularly interesting for various applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(4-fluorophenyl)-3-methyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzaldehyde with hydroxylamine to form an oxime, which is then subjected to cyclization under acidic conditions to yield the isoxazole ring . Another approach involves the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazole, 5-(4-fluorophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles like amines and alcohols are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can produce amines .
Applications De Recherche Scientifique
Isoxazole, 5-(4-fluorophenyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Isoxazole, 5-(4-fluorophenyl)-3-methyl- involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed antimicrobial and anticancer effects. The compound’s ability to intercalate with DNA and disrupt cellular processes is a key aspect of its mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: The parent compound without the fluorophenyl and methyl groups.
5-Phenylisoxazole: Lacks the fluorine atom but has a phenyl group at the 5-position.
3-Methylisoxazole: Similar structure but without the fluorophenyl group.
Uniqueness
Isoxazole, 5-(4-fluorophenyl)-3-methyl- is unique due to the presence of both the fluorophenyl and methyl groups, which confer specific electronic and steric properties. These modifications enhance its reactivity and biological activity compared to other isoxazole derivatives .
Propriétés
Numéro CAS |
70862-53-2 |
|---|---|
Formule moléculaire |
C10H8FNO |
Poids moléculaire |
177.17 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H8FNO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |
Clé InChI |
ZIFWYFRYVMYQIW-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)F |
SMILES canonique |
CC1=NOC(=C1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














